molecular formula C5H8ClNOS B13692253 O-(3-Thienylmethyl)hydroxylamine Hydrochloride

O-(3-Thienylmethyl)hydroxylamine Hydrochloride

Cat. No.: B13692253
M. Wt: 165.64 g/mol
InChI Key: NSGOGKFHHIOURC-UHFFFAOYSA-N
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Description

O-(3-Thienylmethyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C5H7NOS·HCl. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 3-thienylmethyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(3-Thienylmethyl)hydroxylamine Hydrochloride can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be obtained by reacting hydroxylamine with 3-thienylmethyl chloride under basic conditions . Another method involves the methanolysis of hydroxylamine sulfonates, followed by the reaction with 3-thienylmethyl halides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

O-(3-Thienylmethyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of O-(3-Thienylmethyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. It can act as an electrophilic aminating agent, facilitating the formation of C-N, N-N, O-N, and S-N bonds. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(3-Thienylmethyl)hydroxylamine Hydrochloride is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other hydroxylamine derivatives may not be as effective .

Properties

Molecular Formula

C5H8ClNOS

Molecular Weight

165.64 g/mol

IUPAC Name

O-(thiophen-3-ylmethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C5H7NOS.ClH/c6-7-3-5-1-2-8-4-5;/h1-2,4H,3,6H2;1H

InChI Key

NSGOGKFHHIOURC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CON.Cl

Origin of Product

United States

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